4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6S/c1-13-11-14(2)24-20(23-13)26-9-7-25(8-10-26)18-17-15-5-3-4-6-16(15)27-19(17)22-12-21-18/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVLVPMRRFNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of the piperazine family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H24N6S
- Molecular Weight : 384.50 g/mol
- CAS Number : Not specified in the search results.
The compound features a piperazine ring substituted with a dimethylpyrimidine moiety and a benzothieno-pyrimidine structure, which contributes to its biological activity.
Antimicrobial Activity
Piperazine derivatives have been widely studied for their antimicrobial properties. In particular, compounds with similar structures have shown significant antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives can exhibit serotonergic activity. For instance, derivatives interacting with serotonin receptors (5-HT1A and 5-HT2A) have demonstrated potential as antidepressants . Compounds structurally related to our target compound have shown promising Ki values indicating strong receptor binding affinity.
Anticancer Properties
Recent studies have suggested that piperazine-containing compounds may possess anticancer activity. For example, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety allows for interaction with multiple biological targets involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The basic nitrogen in the piperazine ring facilitates strong interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, contributing to their therapeutic effects against various diseases .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of piperazine derivatives, compounds similar to our target demonstrated significant inhibition zones against E. coli and S. aureus. The results were measured using the cup-plate technique, revealing a direct correlation between structural modifications and increased antibacterial potency .
Study 2: Antidepressant Activity
A series of novel piperazine derivatives were synthesized and tested for their affinity towards serotonin receptors. The most active compounds showed Ki values comparable to established antidepressants, suggesting that structural modifications could enhance therapeutic efficacy .
Study 3: Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that certain piperazine derivatives exhibited dose-dependent cytotoxic effects. These findings highlight the potential for developing new anticancer agents based on the piperazine scaffold .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to benzothieno[2,3-d]pyrimidine derivatives. Studies indicate that certain derivatives demonstrate significant activity against various strains of bacteria and fungi:
| Compound | Activity Against | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4a | C. albicans | 22 | 31.25 μg/ml |
| 6b | S. aureus | 21 | 62.5 μg/ml |
| 6c | P. aeruginosa | 20 | 62.5 μg/ml |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical settings .
Antitumor Activity
The structural characteristics of this compound allow for interactions with nucleic acids, which is critical for developing antitumor agents. Research indicates that modifications to the benzothieno[2,3-d]pyrimidine framework can enhance selectivity and reduce toxicity in cancer therapies .
Neuropharmacology
Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to monoamine oxidase inhibition. This suggests potential applications in treating neurological disorders such as depression and anxiety . The ability to modulate neurotransmitter levels could make this compound a candidate for further neuropharmacological research.
Synthetic Pathways and Derivatives
The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with altered pharmacological profiles. For instance, modifications to the piperazine ring or the pyrimidine moiety can result in compounds with enhanced biological activity or specificity .
Study on Antibacterial Properties
In a study examining the antibacterial efficacy of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as novel antibiotics .
Research on Antitumor Activity
Another study focused on hybrid molecules combining the benzothieno[2,3-d]pyrimidine structure with other heterocycles showed promising results in inhibiting tumor growth in vitro. These hybrids demonstrated increased binding affinity to DNA and RNA structures, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
